molecular formula C16H12Cl2N4O B7691299 (E)-N'-(2,6-dichlorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide

(E)-N'-(2,6-dichlorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide

Cat. No. B7691299
M. Wt: 347.2 g/mol
InChI Key: PYPUCFGPYANLQH-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N'-(2,6-dichlorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide, commonly known as DCB-MI, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. DCB-MI is a member of the imidazo[1,2-a]pyridine family, which has been extensively studied for their biological activities, including anticancer, antiviral, and anti-inflammatory effects.

Mechanism of Action

The exact mechanism of action of DCB-MI is not fully understood. However, it has been proposed that DCB-MI exerts its biological activity by inhibiting various signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways. These pathways play a crucial role in cell survival, proliferation, and inflammation. By inhibiting these pathways, DCB-MI can induce cell death in cancer cells and reduce inflammation in various diseases.
Biochemical and Physiological Effects:
DCB-MI has been found to have several biochemical and physiological effects. It has been shown to induce cell death in cancer cells by inhibiting cell proliferation and inducing apoptosis. DCB-MI has also been found to have antiviral activity by inhibiting the replication of the hepatitis C virus and the influenza virus. Additionally, DCB-MI has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

DCB-MI has several advantages for lab experiments. It is a stable compound that can be easily synthesized with a high yield. DCB-MI has been extensively studied for its potential therapeutic properties, making it a suitable candidate for further research. However, the limitations of DCB-MI include its low solubility in water, which can limit its bioavailability in vivo. Additionally, the exact mechanism of action of DCB-MI is not fully understood, which can make it challenging to develop targeted therapies based on this compound.

Future Directions

There are several future directions for the research of DCB-MI. One potential direction is to investigate the potential of DCB-MI as a therapeutic agent for various diseases, including cancer, viral infections, and inflammatory diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of DCB-MI and to identify potential targets for this compound. Another future direction is to develop more water-soluble derivatives of DCB-MI to improve its bioavailability in vivo. Overall, DCB-MI has shown promising results in several studies, and further research is needed to fully understand its potential therapeutic properties.

Synthesis Methods

DCB-MI can be synthesized by the condensation reaction of 2,6-dichlorobenzaldehyde and 2-methylimidazo[1,2-a]pyridine-3-carbohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an appropriate solvent, such as ethanol or methanol. The product is then purified by recrystallization to obtain a pure compound with a high yield.

Scientific Research Applications

DCB-MI has been extensively studied for its potential therapeutic properties. It has shown promising results in several in vitro and in vivo studies, including anticancer, antiviral, and anti-inflammatory effects. DCB-MI has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have antiviral activity against the hepatitis C virus and the influenza virus. Additionally, DCB-MI has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N4O/c1-10-15(22-8-3-2-7-14(22)20-10)16(23)21-19-9-11-12(17)5-4-6-13(11)18/h2-9H,1H3,(H,21,23)/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPUCFGPYANLQH-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NN=CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N/N=C/C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.